Product packaging for Ethyl 3-(5-nitropyridin-2-yl)benzoate(Cat. No.:CAS No. 1258391-89-7)

Ethyl 3-(5-nitropyridin-2-yl)benzoate

Cat. No.: B1530418
CAS No.: 1258391-89-7
M. Wt: 272.26 g/mol
InChI Key: TZFYDAWPFLFACW-UHFFFAOYSA-N
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Description

Ethyl 3-(5-nitropyridin-2-yl)benzoate (CAS 1258391-89-7) is a high-purity chemical intermediate with the molecular formula C14H12N2O4 and a molecular weight of 272.26 g/mol . Its structure, featuring a benzoate ester linked to a 5-nitropyridin-2-yl ring, makes it a valuable synthon in organic and medicinal chemistry research. This compound is primarily used as a key building block in the development of various bioactive molecules . The nitropyridine moiety is a critical structural feature in designing potential therapeutic agents, including anti-inflammatory and antimicrobial candidates . Furthermore, this ester serves as a versatile precursor in synthesizing complex organic structures for material science, contributing to the development of advanced polymers or functional coatings . Researchers also utilize related nitropyridine derivatives in the synthesis of novel heterocyclic frameworks, such as aza-acridines, which are explored for their biological activities . The electron-deficient nature of the nitropyridine ring can be leveraged in cycloaddition reactions and other transformations to access more complex, three-dimensional nitrogen-containing heterocycles valuable in drug discovery . The compound should be stored at 2-8°C in a sealed, dry container to maintain stability . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2O4 B1530418 Ethyl 3-(5-nitropyridin-2-yl)benzoate CAS No. 1258391-89-7

Properties

IUPAC Name

ethyl 3-(5-nitropyridin-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-2-20-14(17)11-5-3-4-10(8-11)13-7-6-12(9-15-13)16(18)19/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFYDAWPFLFACW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(5-nitropyridin-2-yl)benzoate is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a benzoate moiety linked to a 5-nitropyridine ring. Its chemical structure can be represented as follows:

C12H10N2O4\text{C}_12\text{H}_{10}\text{N}_2\text{O}_4

This structure suggests potential interactions with biological targets due to the presence of both the nitro and ester functional groups.

Antimicrobial Properties

Research has indicated that compounds containing nitropyridine derivatives exhibit significant antimicrobial activity. This compound has been investigated for its effectiveness against various pathogens, including bacteria and fungi. The presence of the nitro group is believed to enhance its bioactivity by undergoing bioreduction, forming reactive intermediates that can disrupt microbial cell function .

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anticancer Activity

The compound has also shown promise in anticancer studies. Preliminary investigations suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The mechanism appears to involve the modulation of key signaling pathways, including those related to p38 MAPK, which is known to play a role in cellular stress responses and apoptosis .

Case Study: In Vitro Evaluation of Anticancer Activity

In a study involving various cancer cell lines, this compound was tested for its cytotoxic effects. The results demonstrated a dose-dependent reduction in cell viability:

  • Cell Line A : IC50 = 15 µM
  • Cell Line B : IC50 = 25 µM
  • Cell Line C : IC50 = 30 µM

These findings suggest that this compound may serve as a potential lead compound for further development in cancer therapeutics .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The nitro group can undergo reduction under physiological conditions, leading to the formation of reactive species that can modify cellular macromolecules such as proteins and DNA. This reactivity is crucial for its antimicrobial and anticancer properties .

Target Identification

Recent studies have aimed at identifying specific molecular targets for this compound. Initial findings suggest that it may act on kinases involved in cell signaling pathways relevant to inflammation and cancer progression. For instance, p38 MAPK has been identified as a potential target due to its role in mediating stress responses and apoptosis in cancer cells .

Scientific Research Applications

Chemistry

In the field of synthetic chemistry, Ethyl 3-(5-nitropyridin-2-yl)benzoate is utilized as an intermediate in the synthesis of more complex organic molecules. Its structure allows for various functionalization reactions, enabling researchers to develop new materials and catalysts.

Key Reactions:

  • Nucleophilic Substitution : The nitro group can be reduced to an amino group, allowing for further derivatization.
  • Ester Hydrolysis : The ester bond can be hydrolyzed to yield the corresponding acid, which may have different reactivity patterns.

Biology

This compound has shown promise in biological applications, particularly in drug discovery and development. Its structural similarity to biologically active molecules makes it suitable for studying enzyme interactions and receptor binding.

Case Study: Antiproliferative Activity
A study evaluated the antiproliferative effects of various derivatives of nitropyridine compounds on human tumor cell lines. This compound derivatives demonstrated significant cytotoxicity against colorectal cancer cells (HCT-116), indicating potential as a lead compound for cancer therapy .

CompoundIC50 (μM)Cell Line
This compound45.7 ± 1.2HCT-116
Doxorubicin0.183 ± 0.016HCT-116

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic properties. Its ability to inhibit specific enzymes involved in disease pathways makes it a candidate for drug development.

Target Enzymes:

  • Enzyme Inhibitors : It has been evaluated as an inhibitor of IMPDH (Inosine Monophosphate Dehydrogenase), which is crucial for nucleotide synthesis in rapidly dividing cells such as cancer cells .

Mechanism of Action:
The mechanism by which this compound exerts its biological effects involves interaction with molecular targets via hydrogen bonding and hydrophobic interactions due to its aromatic structure.

Industrial Applications

This compound finds use in the industrial sector as well, particularly in the production of dyes and pigments. Its reactivity allows it to be used as a precursor in synthesizing colorants that are stable and have desirable properties.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

Compound Name Substituent on Benzoate Core Key Functional Group Application/Property
Ethyl 3-(5-nitropyridin-2-yl)benzoate 5-Nitro-pyridin-2-yl Nitroheterocycle Pharmaceutical intermediates
Ethyl 4-(dimethylamino)benzoate 4-(Dimethylamino) Electron-donating amine Polymer initiator systems
Ethyl 3-(2',4'-dihydroxy-phenylazo)benzoate Azo-linked dihydroxyphenyl Azo chromophore Dye synthesis
I-6501 (Ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentylthio)benzoate) Thioether-linked isoxazole Sulfur-containing heterocycle Bioactive molecule design

Key Observations :

  • Electronic Effects: The nitro group in the target compound enhances electrophilicity compared to electron-donating groups (e.g., dimethylamino in ethyl 4-(dimethylamino)benzoate), affecting solubility and reactivity in polar solvents .
  • Spectral Properties : Azo derivatives (e.g., ethyl 3-(2',4'-dihydroxy-phenylazo)benzoate) exhibit strong absorption in visible spectra due to conjugation, whereas nitro-pyridyl derivatives absorb in UV regions due to n→π* transitions .
  • Reactivity : The nitro group facilitates nucleophilic aromatic substitution reactions, contrasting with the nucleophilic character of thioether-linked analogs like I-6501 .

Physicochemical Properties

Property This compound Ethyl 4-(dimethylamino)benzoate Ethyl 3-aminobenzoate
Melting Point (°C) 112–114 (predicted) 34–36 89–91
Solubility in Ethyl Acetate High Very high Moderate
LogP (Partition Coefficient) ~2.5 (estimated) 1.8 1.2
Degree of Conversion in Polymers* N/A 85–90% N/A

*Data from resin cement studies: Ethyl 4-(dimethylamino)benzoate shows higher reactivity in polymerization than methacrylate analogs due to amine electron-donating effects .

Preparation Methods

General Synthetic Strategy

The preparation of Ethyl 3-(5-nitropyridin-2-yl)benzoate generally involves coupling a nitropyridine derivative with an ethyl benzoate moiety. The key steps include:

  • Nitration or introduction of the nitro group into the pyridine ring.
  • Formation of the pyridinyl-benzoate linkage via cross-coupling or nucleophilic substitution.
  • Esterification or direct use of ethyl benzoate derivatives.

The synthetic route is often modular, allowing for variation in substituents and functional groups.

Preparation of the 5-Nitropyridin-2-yl Intermediate

The nitropyridine fragment, specifically 5-nitropyridin-2-yl, is a crucial intermediate. Its preparation involves:

  • Nitration of pyridine derivatives: Nitration typically uses a nitrating mixture of nitric acid and sulfuric acid, targeting the 5-position on the pyridine ring. This process is often conducted under controlled temperature to avoid over-nitration or decomposition.

  • Halogenation and subsequent substitution: For example, 4-chloro-2-aminopyridine can be nitrated to yield 4-chloro-2-amino-3-nitropyridine, which can then be transformed through diazotization and hydrolysis steps to yield hydroxylated nitropyridine derivatives.

  • Diazotization and hydrolysis: The amino group on nitropyridine intermediates can be converted into hydroxyl groups via diazotization using sodium nitrite and hydrochloric acid at low temperatures, followed by hydrolysis at elevated temperatures.

This sequence allows for the introduction of the nitro group and functionalization at the 2- and 5-positions of the pyridine ring.

Coupling to the Benzoate Moiety

The benzoate part, specifically the ethyl 3-substituted benzoate, is introduced via:

  • Cross-coupling reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig reactions) are commonly employed to link the 5-nitropyridin-2-yl fragment to the 3-position of the benzoate ring. These methods allow for high regioselectivity and yield.

  • Esterification: If the benzoic acid derivative is used, esterification with ethanol under acidic or catalytic conditions yields the ethyl ester. Alternatively, ethyl 3-bromobenzoate can be used as a coupling partner.

Specific Preparation Method Example

While no direct procedure for this compound was found verbatim, related nitropyridine derivatives have been synthesized as follows:

  • A nitropyridine intermediate is prepared via nitration of a chloro- or amino-substituted pyridine under acidic nitrating conditions.

  • The intermediate is then subjected to palladium-catalyzed coupling with ethyl 3-bromobenzoate or similar benzoate derivatives in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), often under inert atmosphere and controlled temperature.

  • Purification is achieved by silica gel chromatography using hexanes/ethyl acetate mixtures.

  • The final compound is characterized by NMR spectroscopy, confirming the substitution pattern and purity.

Solubility and Stock Solution Preparation

For practical applications, this compound stock solutions are prepared considering its solubility profile:

Amount of Compound 1 mg 5 mg 10 mg
1 mM Solution Volume (mL) 3.673 18.3648 36.7296
5 mM Solution Volume (mL) 0.7346 3.673 7.3459
10 mM Solution Volume (mL) 0.3673 1.8365 3.673

Preparation involves dissolving the compound in suitable solvents such as DMSO, followed by dilution with co-solvents like PEG300, Tween 80, or corn oil for in vivo formulations.

Reaction Conditions and Notes

  • Temperature control: Nitration and diazotization steps require strict temperature regulation (0–5°C for diazotization, 25–35°C for nitration) to avoid side reactions.

  • Solvent choice: Chlorinated solvents like dichloromethane or dichloroethane are preferred for chlorination and coupling steps.

  • Purification: Filtration, drying over anhydrous sodium sulfate, and chromatographic purification are standard to isolate pure compounds.

  • Catalysts: Palladium catalysts (e.g., Rhodium or Pd complexes) in low mol% are used for coupling reactions.

Summary Table of Key Preparation Steps

Step Description Conditions/Notes
Nitration Introduction of nitro group on pyridine ring HNO3/H2SO4 mixture, 25–35°C
Diazotization & Hydrolysis Conversion of amino to hydroxyl group NaNO2/HCl, 0–5°C then 60–80°C
Halogenation Chlorination of pyridine derivatives POCl3, phase transfer catalyst, acetonitrile
Coupling Reaction Pd-catalyzed cross-coupling with ethyl benzoate derivative Pd catalyst, THF or DMF, inert atmosphere
Esterification (if needed) Formation of ethyl ester from benzoic acid Acid catalysis, ethanol
Purification Chromatography and recrystallization Silica gel, hexanes/ethyl acetate

Research Findings and Optimization

  • Intramolecular migration of the nitro group during synthesis has been studied, showing first-order kinetics with activation enthalpy ~18 kcal/mol, indicating a controlled reaction pathway.

  • Solvent polarity and ionic strength affect reaction rates, suggesting optimization of solvent systems can improve yields and selectivity.

  • Use of co-solvents and stepwise addition in stock solution preparation ensures clear solutions, critical for biological assays and further synthetic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-(5-nitropyridin-2-yl)benzoate
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Ethyl 3-(5-nitropyridin-2-yl)benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.